Cas no 80643-92-1 (Benzeneethanamine, N,N-dimethyl-2-[(3-pyridinylmethylene)amino]-)
![Benzeneethanamine, N,N-dimethyl-2-[(3-pyridinylmethylene)amino]- structure](https://www.kuujia.com/scimg/cas/80643-92-1x500.png)
80643-92-1 structure
Product name:Benzeneethanamine, N,N-dimethyl-2-[(3-pyridinylmethylene)amino]-
Benzeneethanamine, N,N-dimethyl-2-[(3-pyridinylmethylene)amino]- Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanamine, N,N-dimethyl-2-[(3-pyridinylmethylene)amino]-
- N,N-dimethyl-2-[2-(pyridin-3-ylmethylideneamino)phenyl]ethanamine
- N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine
- DTXSID80647639
- 80643-92-1
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- Inchi: InChI=1S/C16H19N3/c1-19(2)11-9-15-7-3-4-8-16(15)18-13-14-6-5-10-17-12-14/h3-8,10,12-13H,9,11H2,1-2H3
- InChI Key: VGFSZTCWDYSWQF-UHFFFAOYSA-N
- SMILES: CN(C)CCC1=CC=CC=C1N=CC2=CN=CC=C2
Computed Properties
- Exact Mass: 253.157897619g/mol
- Monoisotopic Mass: 253.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.5Ų
- XLogP3: 2.5
Benzeneethanamine, N,N-dimethyl-2-[(3-pyridinylmethylene)amino]- Related Literature
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1. Back matter
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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